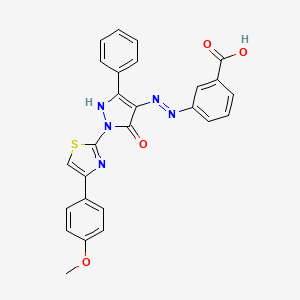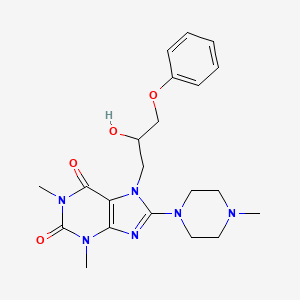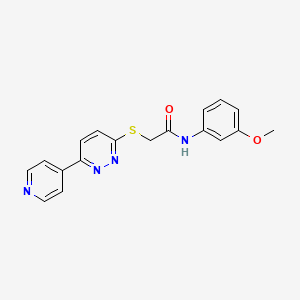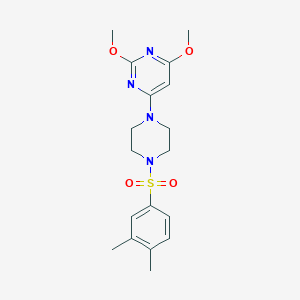![molecular formula C15H14FN5O2 B2986274 N-allyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-64-4](/img/structure/B2986274.png)
N-allyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their significant biological and pharmacological properties, which make them of great interest in medicinal chemistry . Carboxamides, on the other hand, are organic compounds that contain a carbonyl (C=O) group attached to an amine (NH2). They are often used in the synthesis of a wide variety of pharmaceuticals.
Molecular Structure Analysis
Triazoles have two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The presence of the allyl group at N-4 of the 1,2,4-triazole ring and phenyl ring has been found to be essential for their activity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research in the field of medicinal chemistry has led to the development of hybrid molecules containing various acid moieties, showcasing methods for synthesizing compounds with potential antimicrobial, antilipase, and antiurease activities. These methods include microwave-assisted synthesis, which has been proven to be efficient for producing compounds with significant biological activities (Başoğlu et al., 2013). Additionally, the synthesis of antitumor imidazotetrazines highlights the interaction between different chemical entities to produce compounds with curative activity against certain types of leukemia, suggesting a prodrug mechanism of action (Stevens et al., 1984).
Biological Applications
Investigations into the biological activities of synthesized compounds have identified several with antimicrobial properties. For example, studies have shown that certain derivatives exhibit good to moderate antimicrobial activity against test microorganisms, indicating potential applications in treating bacterial infections (Solankee & Patel, 2004). Furthermore, compounds with specific structural modifications have been identified as protoporphyrinogen oxidase inhibitors, suggesting uses as herbicides and revealing insights into the structure-activity relationships crucial for herbicidal efficacy (Li et al., 2008).
Pharmaceutical Potential
The exploration of compounds for pharmaceutical applications has led to the discovery of various derivatives with antitumor activities. Synthesis studies focusing on nitrogen heterocycles bearing the carboxamide moiety have uncovered potential antitumor agents, demonstrating the critical role of synthetic chemistry in developing new therapeutic options (Bakare, 2021). Additionally, the design and synthesis of polymerizable fluorophores incorporating UV absorber and hindered amine light stabilizer fragments indicate applications beyond pharmaceuticals, including materials science (Bojinov et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Triazoles are a promising class of compounds in medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring new synthetic methods, investigating their mechanisms of action, and developing new triazole-based drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
8-(4-fluorophenyl)-4-oxo-N-prop-2-enyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c1-2-7-17-13(22)12-14(23)21-9-8-20(15(21)19-18-12)11-5-3-10(16)4-6-11/h2-6H,1,7-9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOKKUDGIHVPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[(Benzyloxy)methyl]phenyl}methanamine](/img/structure/B2986192.png)

![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2986196.png)


![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986201.png)
![6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine](/img/structure/B2986203.png)

![3-(2,5-Dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),8-dien-5-one](/img/structure/B2986208.png)
![3-Chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2986209.png)

![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2986213.png)
